Ethyl p-cyclohexylmethylaminobenzoate
Description
Ethyl p-cyclohexylmethylaminobenzoate is a benzoate ester derivative featuring a cyclohexylmethylamino substituent at the para position of the aromatic ring. This compound’s synthesis likely involves esterification of p-cyclohexylmethylaminobenzoic acid with ethanol, analogous to methods described for Ethyl 4-aminobenzoate .
Properties
Molecular Formula |
C16H23NO2 |
|---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
ethyl 4-(cyclohexylmethylamino)benzoate |
InChI |
InChI=1S/C16H23NO2/c1-2-19-16(18)14-8-10-15(11-9-14)17-12-13-6-4-3-5-7-13/h8-11,13,17H,2-7,12H2,1H3 |
InChI Key |
CHUBZBZHJRMXNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The substituent at the para position critically influences physicochemical properties and applications. Key analogs include:
Physicochemical Properties
- Lipophilicity : The cyclohexylmethyl group in the target compound increases logP compared to Ethylparaben (logP ~1.96) or Benzocaine (logP ~1.87). This enhances membrane permeability but reduces aqueous solubility.
- Stability: Esters with electron-donating groups (e.g., amino in Benzocaine) are prone to hydrolysis under acidic/basic conditions. The bulky cyclohexyl group may sterically hinder hydrolysis, improving stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
